Guanylin (rat, mouse)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

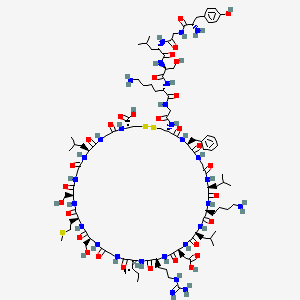

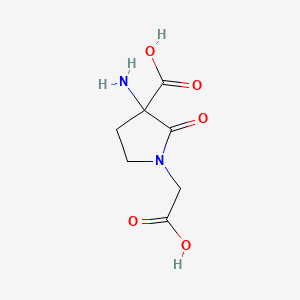

Guanylin is a peptide hormone primarily found in the intestines of rats and mice. It plays a crucial role in regulating electrolyte and water balance in the gastrointestinal tract. Guanylin activates guanylate cyclase C, leading to an increase in cyclic guanosine monophosphate levels, which in turn stimulates chloride and bicarbonate secretion while inhibiting sodium absorption .

Wirkmechanismus

Target of Action

Guanylin is a gastrointestinal peptide hormone that primarily activates guanylate cyclase C (GC-C) . This receptor is expressed throughout the intestinal epithelium from the duodenum to the colon in mammals . The major site of expression of GC-C is in the gastrointestinal tract, although this receptor and its ligands play a role in ion secretion in other tissues as well .

Mode of Action

Guanylin interacts with its target, GC-C, to increase intracellular levels of cyclic guanosine monophosphate (cGMP) . The binding of guanylin to GC-C enhances the production and intracellular accumulation of cGMP . This interaction results in the stimulation of chloride secretion, which leads to increased intestinal fluid secretion .

Biochemical Pathways

The primary biochemical pathway affected by guanylin involves the regulation of intestinal fluid and ion homeostasis via cGMP . Guanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cGMP . The activation of GC-C by guanylin leads to an increase in intracellular cGMP levels, which in turn stimulates transepithelial chloride and bicarbonate secretion into the intestinal lumen .

Pharmacokinetics

It is known that guanylin is produced by the epithelium and is secreted mucosally to act locally on an apical receptor .

Result of Action

The activation of GC-C by guanylin and the subsequent increase in cGMP levels result in the stimulation of chloride secretion, leading to increased intestinal fluid secretion . This can influence various physiological processes, including ion and fluid homeostasis, satiety, abdominal pain, growth, and intestinal barrier integrity .

Action Environment

The action of guanylin can be influenced by various environmental factors. . This suggests that dietary factors can influence the expression and action of guanylin. Furthermore, the specific cellular distribution of guanylin differs between the duodenum and colon and between different species, indicating that the local cellular environment can also influence the action of guanylin .

Biochemische Analyse

Biochemical Properties

Guanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cyclic guanosine monophosphate (cGMP) . Guanylin interacts with a receptor-guanylate cyclase expressed in opossum kidney (OK) cells (GC-OK) . The interaction between guanylin and GC-OK leads to the activation of the guanylate cyclase, which in turn increases the intracellular concentration of cGMP .

Cellular Effects

Guanylin has a wide range of effects on various types of cells. It is known to regulate cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems . Guanylin influences cell function by activating the receptor-GCs in opossum kidney cortex and in cultured OK cells, leading to increased intracellular cGMP .

Molecular Mechanism

The molecular mechanism of guanylin involves the activation of membrane guanylate cyclases (GC). Guanylin binds to the GC receptor, leading to the activation of the cyclase and the production of cGMP . This increase in cGMP levels influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Guanylin is involved in the cGMP metabolic pathway. It interacts with guanylate cyclase to increase the production of cGMP .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanylin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using activating agents like dicyclohexylcarbodiimide.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of guanylin involves recombinant DNA technology. The gene encoding guanylin is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces guanylin, which is subsequently purified using chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Guanylin undergoes various chemical reactions, including:

Oxidation: Guanylin contains cysteine residues that can form disulfide bonds through oxidation.

Reduction: Disulfide bonds in guanylin can be reduced to free thiol groups using reducing agents like dithiothreitol.

Substitution: Amino acid residues in guanylin can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or air oxidation.

Reduction: Dithiothreitol or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

Oxidation: Formation of disulfide-bonded guanylin.

Reduction: Formation of reduced guanylin with free thiol groups.

Substitution: Mutant guanylin peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Guanylin has several scientific research applications, including:

Chemistry: Studying the structure and function of peptide hormones.

Biology: Investigating the role of guanylin in electrolyte and water balance in the gastrointestinal tract.

Medicine: Exploring the potential therapeutic uses of guanylin in treating conditions like secretory diarrhea and cystic fibrosis.

Industry: Utilizing guanylin in the development of diagnostic assays and therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Uroguanylin: Another peptide hormone that activates guanylate cyclase C and regulates electrolyte and water balance in the intestines.

Heat-stable enterotoxin: A bacterial toxin that mimics the effects of guanylin and uroguanylin by activating guanylate cyclase C.

Uniqueness of Guanylin: Guanylin is unique in its specific expression in the intestines and its role in regulating fluid and electrolyte balance. Unlike uroguanylin, which is also found in the kidneys, guanylin’s primary site of action is the gastrointestinal tract .

Eigenschaften

IUPAC Name |

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFLUTOEMABSGC-RAJPIYRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H90N16O22S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B582922.png)

![2-Amino-1,3-diazabicyclo[3.2.0]hept-2-ene-7-carboxylic acid](/img/structure/B582924.png)

![sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B582927.png)